molecular formula C17H15N3O2 B6911385 N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)quinoxaline-2-carboxamide

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)quinoxaline-2-carboxamide

Cat. No.: B6911385
M. Wt: 293.32 g/mol
InChI Key: TYBNHGUPUFDAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzofuran ring system fused to a quinoxaline moiety, which is further modified by a carboxamide group. The intricate structure of this compound makes it a subject of interest for chemists and researchers exploring new therapeutic agents and materials.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(15-10-18-13-4-1-2-5-14(13)19-15)20-12-6-3-7-16-11(12)8-9-22-16/h1-2,4-5,8-10,12H,3,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBNHGUPUFDAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of a suitable precursor, such as a substituted 2-aminobenzaldehyde, with a dihydrofuran derivative under acidic conditions The resulting benzofuran intermediate is then coupled with a quinoxaline derivative through a nucleophilic substitution reaction

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. Additionally, green chemistry principles are often applied to minimize waste and environmental impact, such as using solvent-free conditions or recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions: N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or ketone groups.

  • Reduction: : Reduction reactions can be employed to modify the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the benzofuran or quinoxaline rings.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)quinoxaline-2-carboxamide has shown promise in several scientific research applications:

  • Chemistry: : The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: : It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.

  • Industry: : The compound's unique properties make it suitable for use in the development of new materials and technologies.

Mechanism of Action

The mechanism by which N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)quinoxaline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)quinoxaline-2-carboxamide is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

  • Benzofuran derivatives: : These compounds share the benzofuran ring system but may have different substituents or functional groups.

  • Quinoxaline derivatives: : These compounds contain the quinoxaline moiety but lack the benzofuran component.

  • Carboxamide derivatives: : These compounds feature the carboxamide group but may have different core structures.

The uniqueness of this compound lies in the combination of the benzofuran and quinoxaline rings, which provides distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.